![molecular formula C21H17ClN4O3S2 B6573093 4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921791-70-0](/img/structure/B6573093.png)

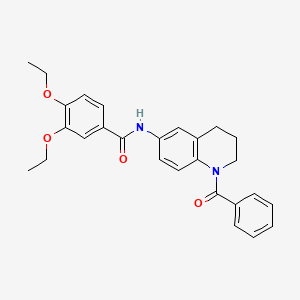

4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide” is a chemical compound . It is related to a series of compounds synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Synthesis Analysis

The synthesis of similar compounds involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The compounds were then chelated with bivalent metal chlorides in a 1:2 (M:L) ratio .Molecular Structure Analysis

The molecular structure of these compounds was characterized through various analytical, physical, and spectroscopic methods, including FT-IR, UV Vis, 1H and 13C NMR, and MS . The spectral results suggested an octahedral geometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde, followed by chelation with bivalent metal chlorides .Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the synthesis of metal chelates, which have shown antimicrobial and antioxidant activities .

Mode of Action

The compound interacts with its targets through chelation, forming complexes with bivalent metals such as cobalt, nickel, copper, and zinc . This interaction results in changes to the targets’ biochemical properties, potentially altering their function and leading to the observed bioactive effects .

Biochemical Pathways

The antimicrobial and antioxidant activities suggest that it may interact with pathways related to microbial growth and oxidative stress .

Pharmacokinetics

It is known that the compound’s bioactive nature was designated by global reactivity parameters containing a high hardness value of 134 eV and a lower softness value of 037 eV . These properties could potentially impact the compound’s bioavailability.

Result of Action

The compound has shown strong antimicrobial action against different microbial species, including Gram-positive Micrococcus luteus and Gram-negative Escherichia coli . It also demonstrated antifungal activity against Aspergillus niger and Aspergillus terreus . Additionally, the compound exhibited antioxidant activity, as evaluated by DPPH and ferric reducing power .

Action Environment

It is known that all metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon . This suggests that the compound’s action could be influenced by the presence of certain metals in the environment.

Orientations Futures

The future directions in the research of these compounds could involve further exploration of their medicinal role, given their anti-inflammatory and analgesic activities . Additionally, their potential as antimicrobial drugs could be investigated, given the importance of developing novel materials to combat multidrug resistance .

Propriétés

IUPAC Name |

4-chloro-N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3S2/c1-2-29-15-7-8-16-17(10-15)31-21(24-16)25-18(27)9-14-11-30-20(23-14)26-19(28)12-3-5-13(22)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,23,26,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXNCSINAVOKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6573018.png)

![3,4-diethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6573028.png)

![3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573035.png)

![3,4-diethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573060.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide](/img/structure/B6573072.png)

![3,4-diethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6573079.png)

![2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6573105.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B6573112.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide](/img/structure/B6573118.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide](/img/structure/B6573120.png)

![2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6573131.png)